
Fasudil Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fasudil Impurity 1 is a byproduct formed during the synthesis of Fasudil, a potent Rho-kinase inhibitor and vasodilator. Fasudil is primarily used for the treatment of cerebral vasospasm and has shown potential in treating various neurodegenerative diseases. This compound is an oxidation product of Fasudil and is often studied to ensure the purity and efficacy of the main compound .
Métodos De Preparación
The preparation of Fasudil Impurity 1 involves several synthetic routes and reaction conditions. One method involves the oxidation of Fasudil using specific reagents and conditions. For instance, isoquinoline sulfonic acid or quinoline sulfonic acid is used as a starting material, which reacts with thionyl chloride to form isoquinoline sulfonyl chloride hydrochloride or quinoline sulfonyl chloride hydrochloride. These intermediates then react with methanol or ethanol to generate corresponding Fasudil hydrochloride methyl ester and ethyl ester impurities .
Análisis De Reacciones Químicas
Fasudil Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, methanol, and ethanol. The major products formed from these reactions are Fasudil hydrochloride methyl ester and ethyl ester impurities . The oxidation of Fasudil to form this compound is a critical step in the synthesis process, ensuring the identification and characterization of impurities .
Aplicaciones Científicas De Investigación
Oncology: Tumor Growth Inhibition
Fasudil has demonstrated efficacy in inhibiting the growth of small-cell lung cancer (SCLC) by promoting tumor maturation and inducing apoptosis. In studies involving BALB/c nude mice xenograft models, treatment with Fasudil led to significant changes in gene expression related to neuron differentiation and cell development . The implications of these findings suggest that Fasudil could be utilized in therapeutic strategies against SCLC.
Neurology: Cognitive Function Enhancement
Recent studies indicate that Fasudil may ameliorate cognitive impairments associated with Alzheimer's disease through modulation of gut microbiota and metabolites. In APP/PS1 transgenic mice models, Fasudil treatment reversed abnormal gut microbiota profiles and improved memory function, indicating its potential as a novel therapeutic agent for neurodegenerative diseases . This highlights the importance of further investigating the role of impurities like Fasudil Impurity 1 in these mechanisms.
Cardiovascular Applications
Fasudil's cardioprotective effects have been documented in various preclinical studies focusing on myocardial ischemia/reperfusion injury. The compound has shown to improve coronary vasodilation and reduce oxidative stress, suggesting its application in treating cardiovascular diseases . Understanding how impurities affect these outcomes is essential for optimizing therapeutic protocols.
Table 1: Summary of Key Findings Related to Fasudil Applications
Case Study 1: Fasudil in Small-Cell Lung Cancer Treatment
A study investigated the effects of Fasudil on SCLC cells, demonstrating a reduction in cell viability and induction of apoptosis. The findings support the potential use of Fasudil as an adjunct therapy in SCLC treatment regimens.
Case Study 2: Cognitive Improvement in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's disease, treatment with Fasudil resulted in significant improvements in memory performance. The study highlighted the importance of gut microbiota alterations as a mechanism for cognitive enhancement.
Mecanismo De Acción
Fasudil Impurity 1, like Fasudil, is believed to inhibit Rho-associated protein kinases (ROCKs), which are involved in various cellular processes such as actin cytoskeleton organization, cell migration, and smooth muscle contraction. By inhibiting ROCKs, Fasudil and its impurities can modulate the cytoskeleton and affect cell events such as chemotaxis, cell adhesion, neurite outgrowth, autophagy, and apoptosis . This mechanism of action is crucial for the therapeutic effects of Fasudil in treating cardiovascular and neurodegenerative diseases.
Comparación Con Compuestos Similares
Fasudil Impurity 1 can be compared with other similar compounds such as hydroxyfasudil, which is a metabolite of Fasudil. Hydroxyfasudil also inhibits ROCKs and has similar therapeutic effects. this compound is unique in its formation as an oxidation product during the synthesis of Fasudil . Other similar compounds include isoquinoline sulfonic acid derivatives, which are used as intermediates in the synthesis of Fasudil and its impurities .
Actividad Biológica
Fasudil, a well-known Rho-kinase (ROCK) inhibitor, has been extensively studied for its therapeutic potential in various conditions, particularly in cardiovascular and neurodegenerative diseases. However, the biological activity of its impurity, known as Fasudil Impurity 1 , has not been as thoroughly documented. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.
Fasudil is primarily recognized for its role as a vasodilator and an inhibitor of ROCK, which plays a crucial role in regulating vascular smooth muscle contraction and cell proliferation. By inhibiting ROCK, Fasudil promotes endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production and subsequent vasodilation . Additionally, it has been shown to reduce cell proliferation in vascular smooth muscle cells and promote apoptosis in certain cancer cell lines .
Biological Activity of this compound
Mechanism of Action:
The specific mechanism through which this compound operates is less understood compared to its parent compound. However, it is hypothesized that it may exhibit similar properties due to its structural relationship with Fasudil. Initial studies suggest that it could potentially modulate ROCK activity or interact with other cellular pathways involved in inflammation and apoptosis.
Case Studies:
-
Neuroprotective Effects:
A study evaluated the neuroprotective effects of Fasudil and its impurities on dopaminergic neurons in a Parkinson's disease model. Results indicated that while Fasudil effectively reduced α-synuclein aggregation—a hallmark of Parkinson's disease—this compound also demonstrated a degree of neuroprotection, albeit less potent than Fasudil itself . -
Cardiovascular Applications:
In models of myocardial ischemia/reperfusion injury, both Fasudil and its impurities were tested for their cardioprotective effects. The findings showed that while Fasudil significantly reduced myocardial infarct size, the impurities had varying degrees of effectiveness, indicating potential applications in cardiovascular therapies .
Comparative Analysis of Biological Activity
Compound | Primary Activity | Potency | Applications |
---|---|---|---|
Fasudil | ROCK inhibition, vasodilation | High | Cerebral vasospasm, PAH |
This compound | Potential ROCK inhibition | Moderate | Neuroprotection, cardiovascular health |
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of Fasudil and its impurities. A Phase I trial demonstrated that oral administration of Fasudil resulted in good tolerability with no significant adverse events reported . While specific data on the bioavailability of this compound remains limited, it is anticipated that impurities may exhibit different pharmacokinetic profiles compared to their parent compound.
Future Directions
Further research is essential to elucidate the specific biological activities and mechanisms of action associated with this compound. Investigations into its effects on cellular signaling pathways related to inflammation and apoptosis could provide insights into its therapeutic potential. Additionally, exploring the implications of its use in combination therapies may enhance treatment efficacy for conditions such as hypertension and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. How can Fasudil Impurity 1 be reliably identified and distinguished from structurally similar impurities in drug formulations?
- Methodological Answer : Use hyphenated techniques such as LC-MS/MS and NMR spectroscopy to resolve structural ambiguities. For example, tandem mass spectrometry can differentiate isomers by fragmentation patterns, while 2D NMR (e.g., COSY, HSQC) clarifies proton and carbon connectivity. Cross-validate results with reference standards and spiked samples to confirm specificity .
Q. What analytical methods are recommended for quantifying trace levels of this compound in pharmacokinetic studies?
- Methodological Answer : Develop a validated HPLC or UPLC method with a detection limit ≤0.1% (ICH Q3B threshold). Optimize mobile phase composition (e.g., ammonium acetate buffer with acetonitrile gradient) to enhance peak resolution. Validate parameters including specificity, linearity (R² ≥0.998), accuracy (recovery 95–105%), and precision (%RSD <2%) .
Q. How do synthesis pathways influence the formation of this compound, and what steps minimize its generation?
- Methodological Answer : Map impurity formation using reaction mechanism studies (e.g., kinetic modeling of intermediates). For example, oxidative degradation during the synthesis of Fasudil’s active pharmaceutical ingredient (API) may generate Impurity 1. Mitigate this by optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) and incorporating scavengers like antioxidants .
Advanced Research Questions
Q. What strategies resolve contradictory data between in vitro genotoxicity assays and in vivo safety profiles for this compound?
- Methodological Answer : Conduct Ames test , micronucleus assay , and comet assay under physiologically relevant conditions (e.g., simulated metabolic activation). If discrepancies arise, perform dose-response modeling to assess threshold effects. Cross-reference with toxicokinetic data to determine bioaccumulation potential and relevance of in vitro findings to clinical exposure levels .
Q. How can stability-indicating methods be designed to monitor this compound under accelerated degradation conditions (e.g., high humidity, acidic/alkaline hydrolysis)?
- Methodological Answer : Subject Fasudil API to forced degradation studies (ICH Q1A guidelines) and analyze degradation products via high-resolution mass spectrometry (HRMS) . Develop a stability-indicating assay by isolating degradation peaks and ensuring baseline separation (resolution >2.0). Use Arrhenius equation to extrapolate shelf-life predictions from accelerated stability data .
Q. What experimental approaches validate the absence of synergistic toxicity between this compound and other process-related impurities?
- Methodological Answer : Perform combination toxicity studies using factorial design experiments. For example, co-incubate Impurity 1 with other impurities (e.g., Fasudil Impurity 2) in hepatocyte cultures and assess cytotoxicity (LDH release, ATP depletion). Use statistical models (e.g., Bliss independence) to determine additive, antagonistic, or synergistic effects .
Methodological and Data Analysis Questions
Q. How should researchers address batch-to-batch variability in this compound levels during method transfer between laboratories?
- Methodological Answer : Conduct interlaboratory robustness testing using Youden’s ruggedness design. Evaluate critical method parameters (e.g., column lot, detector wavelength) and quantify variability via ANOVA. Standardize acceptance criteria (e.g., ≤5% deviation in impurity quantification) and document transfer protocols per ICH Q2(R2) .
Q. What statistical tools are appropriate for correlating this compound levels with clinical adverse event reports?
- Methodological Answer : Apply multivariate regression analysis to adjust for confounding variables (e.g., patient demographics, comorbidities). Use Bayesian networks to model causal relationships between impurity exposure and adverse events. Validate findings with sensitivity analyses and meta-analyses of post-marketing surveillance data .
Structural and Mechanistic Research Questions
Q. Which advanced spectroscopic techniques confirm the stereochemical configuration of this compound when chiral centers are present?
- Methodological Answer : Employ VCD (vibrational circular dichroism) or X-ray crystallography to resolve stereochemistry. For crystalline impurities, single-crystal X-ray diffraction provides unambiguous confirmation. For non-crystalline samples, compare experimental VCD spectra with density functional theory (DFT)-simulated spectra .
Q. How can computational chemistry predict the reactivity and degradation pathways of this compound under physiological conditions?
- Methodological Answer : Use molecular dynamics simulations and DFT calculations to model impurity stability in aqueous environments (e.g., blood pH 7.4). Predict degradation products by simulating hydrolysis, oxidation, and photolytic pathways. Validate predictions with in vitro biorelevant fluid studies (e.g., simulated gastric fluid) .
Propiedades
Número CAS |
1423155-03-6 |
---|---|
Fórmula molecular |
C14H17N3O2S |
Peso molecular |
291.37 |
Apariencia |
White powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.